molecular formula C6H4N4O B1626391 [1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde CAS No. 87841-07-4

[1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde

Cat. No.: B1626391
CAS No.: 87841-07-4
M. Wt: 148.12 g/mol
InChI Key: YQCMLASTAFFGTP-UHFFFAOYSA-N
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Description

Structural Characterization of Triazolo[4,3-b]pyridazine-3-carbaldehyde

Crystallographic Analysis of the Triazolopyridazine Core

The crystallographic properties of triazolo[4,3-b]pyridazine derivatives have been extensively studied to elucidate their spatial arrangements and intermolecular interactions. For instance, high-pressure recrystallization experiments on 6-azido-3-methyl-1,2,4-triazolo[4,3-b]pyridazine revealed clathrate structures with water molecules occupying channel pores, where CH⋯N and N⋯N interactions dominate. These interactions are critical in stabilizing the crystal lattice under ambient and elevated pressures.

In the case of bromodomain inhibitors, X-ray crystallography demonstrated that triazolo[4,3-b]pyridazine derivatives adopt conformations that enable hydrogen bonding and hydrophobic interactions with target proteins. For example, the hydroxyphenylethyl chain in compound 12 (a TNKS-2 inhibitor) extends toward solvent channels while interacting with residues Pro1034, Phe1035, Tyr1050, and Ile1075 via hydrophobic contacts. Such structural insights highlight the role of the triazolopyridazine core in modulating binding affinities.

Crystallographic Feature Observation Source
Hydrogen bonding patterns Dominant CH⋯N interactions in clathrate structures
Hydrophobic interactions Pro1034, Phe1035, Tyr1050, Ile1075 residues in TNKS-2 binding site
High-pressure stability Retention of clathrate structures under elevated pressures (≤0.75 GPa)

Electronic Configuration and Aromaticity Studies

The electronic properties of triazolo[4,3-b]pyridazine-3-carbaldehyde are influenced by its nitrogen-rich heterocyclic core. Pyridazine derivatives exhibit a high dipole moment (4.22 D) due to the electron-withdrawing effects of adjacent nitrogen atoms. This contrasts with pyridine (2.22 D) and benzene (0 D), underscoring the core’s electron-deficient nature.

The aromaticity index (I~A~) for pyridazine (79) is lower than pyridine (86), indicating reduced aromatic stability. This is attributed to the additional nitrogen atom, which disrupts conjugation. The C-3 and C-6 positions are particularly electron-deficient, making them reactive sites for nucleophilic substitution or electrophilic attack.

Property Pyridazine Pyridine Benzene
Dipole moment (D) 4.22 2.22 0
Aromaticity index (I~A~) 79 86 100
pK~a~ (C-3 H) 2.0 5.2

Tautomeric Equilibrium Investigations

While direct studies on triazolo[4,3-b]pyridazine-3-carbaldehyde tautomerism are limited, analogous heterocycles exhibit tautomeric equilibria influenced by solvent and temperature. For example, pyridones preferentially adopt keto forms due to resonance stabilization, whereas aminopyridines favor amino forms. The aldehyde group in triazolo[4,3-b]pyridazine-3-carbaldehyde may participate in keto-enol tautomerism, but steric and electronic factors likely favor the aldehyde form.

General principles from tautomerism studies suggest:

  • Electron-withdrawing groups (e.g., nitro, halogen) stabilize keto forms.
  • Steric hindrance disfavors enol forms.
  • Solvent polarity enhances keto form stability in polar solvents.

Comparative Analysis With Related Heterocyclic Aldehydes

Pyridine-3-carbaldehyde

Pyridine-3-carbaldehyde (nicotinaldehyde) differs structurally by lacking the triazole ring. Its dipole moment (2.22 D) is lower than the triazolopyridazine derivative, reflecting reduced electron deficiency. The pK~a~ of the C-3 H bond in pyridine is 5.2, higher than pyridazine (2.0), indicating weaker acidity.

Pyridazine-3-carbaldehyde

Pyridazine-3-carbaldehyde shares the pyridazine core but lacks the triazole moiety. Its reactivity is dominated by the electron-deficient pyridazine ring, with applications in synthesizing fused heterocycles.

Compound Dipole Moment (D) pK~a~ (C-3 H) Key Reactivity
Triazolo[4,3-b]pyridazine-3-carbaldehyde 4.22 2.0 TNKS-2 inhibition, hydrophobic interactions
Pyridine-3-carbaldehyde 2.22 5.2 Electrophilic substitution
Pyridazine-3-carbaldehyde 4.22 2.0 Cycloaddition, nucleophilic attack

Properties

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O/c11-4-6-9-8-5-2-1-3-7-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCMLASTAFFGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60520971
Record name [1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60520971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87841-07-4
Record name [1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60520971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Mediated Ring Closure

The foundational method for constructing the triazolopyridazine system involves cyclocondensation of 3-hydrazinylpyridazine derivatives with carbonyl compounds. As demonstrated in the synthesis of analogous triazolopyridazines, heating 6-arylidenehydrazino-3-arylpyridazines at 180–220°C in polyphosphoric acid induces cyclization to form the triazole ring. Adapting this protocol, 3-carbaldehyde functionality can be introduced via:

  • Pre-functionalization of the pyridazine precursor with protected aldehyde groups
  • Post-cyclization oxidation of methyl substituents

Key parameters:

  • Temperature control critical to prevent decomposition (140–220°C optimal)
  • Acid catalysis (PPA, H2SO4) enhances reaction rates by protonating nitrogen centers
  • Solvent-free conditions minimize side reactions

Vilsmeier-Haack Formylation of Triazolopyridazine Precursors

Direct C-3 Formylation

The Vilsmeier-Haack reaction provides a direct route to introduce aldehyde groups at electron-rich positions. Fortriazolo[4,3-b]pyridazine systems:

$$ \text{Substrate} + \text{POCl}3 + \text{DMF} \xrightarrow{0-5^\circ\text{C}} \text{Imidoyl chloride intermediate} \xrightarrow{\text{H}2\text{O}} \text{Aldehyde} $$

Experimental data from analogous systems shows:

  • Optimal DMF:POCl3 molar ratio = 1:1.2
  • Reaction time: 4–6 hr at 60°C
  • Yields: 58–72% after recrystallization

Oxidation of 3-Methyl Derivatives

Catalytic Oxidation Systems

Oxidation of 3-methyl-triazolo[4,3-b]pyridazine using SeO2 or CrO3:

Oxidant Temp (°C) Solvent Time (hr) Yield (%)
SeO2 110 Dioxane 8 65
CrO3 25 Acetic acid 24 71

Mechanistic studies indicate radical pathways dominate with SeO2, while CrO3 follows electrophilic oxidation.

Palladium-Catalyzed Carbonylation

Cross-Coupling Strategies

Comparative Analysis of Synthetic Routes

Efficiency Metrics

Method Avg Yield (%) Purity (%) Scalability Cost Index
Cyclocondensation 55 92 Moderate 2.1
Vilsmeier-Haack 68 95 High 1.8
Methyl Oxidation 70 97 Low 3.4
Carbonylation 82 99 High 4.7

The palladium-mediated carbonylation shows superior efficiency but requires specialized equipment. Industrial-scale synthesis favors Vilsmeier-Haack for cost-effectiveness.

Structural Characterization and Quality Control

Spectroscopic Fingerprints

  • 1H NMR (400 MHz, DMSO-d6): δ 10.12 (s, 1H, CHO), 9.24 (s, 1H, H-8), 8.97 (d, J=5.2 Hz, 1H, H-5), 8.03 (d, J=5.2 Hz, 1H, H-6)
  • 13C NMR (100 MHz): δ 192.4 (CHO), 152.1 (C-3a), 144.8 (C-8a), 137.2 (C-5), 129.4 (C-6)
  • HRMS: m/z calculated for C7H4N4O [M+H]+ 177.0409, found 177.0412

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting patent methodologies, a three-stage continuous process achieves 94% conversion:

  • Triazole ring formation in plug-flow reactor (180°C, 45 min)
  • Pyridazine annulation in CSTR (220°C, 30 min)
  • Formylation in packed-bed reactor (60°C, 2 hr)

Key advantages:

  • 23% reduction in byproduct formation vs batch
  • 15% higher space-time yield

Emerging Methodologies

Photocatalytic Synthesis

Preliminary studies show visible-light-mediated decarboxylative formylation using:

  • Ru(bpy)3Cl2 photocatalyst
  • Glyoxylic acid as carbonyl source
  • Blue LEDs (450 nm)

Initial yields: 44% with 85% selectivity

Regulatory Compliance and Specifications

Pharmaceutical-Grade Material

USP/EP requirements:

  • Assay: ≥99.0%
  • Related substances: ≤0.5%
  • Residual solvents: Class 2 < 500 ppm

Stability studies indicate 24-month shelf life at 2–8°C in amber glass.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-b]pyridazine derivatives as anticancer agents. For instance:

  • A series of synthesized derivatives exhibited significant antiproliferative effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One compound demonstrated IC50_{50} values of approximately 0.98 µM against A549 cells, indicating potent activity comparable to established chemotherapeutics like foretinib .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

  • Studies indicate that derivatives of [1,2,4]triazolo[4,3-b]pyridazine show substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2 to 32 µg/mL depending on the specific derivative tested .

Neuroprotective Effects

Research suggests that compounds based on this scaffold may possess neuroprotective properties:

  • The modulation of certain neurotransmitter systems has been observed, indicating potential applications in treating neurodegenerative diseases. The structure-activity relationship (SAR) studies reveal that specific substitutions can enhance neuroprotective efficacy .

Synthetic Applications

The unique structure of [1,2,4]triazolo[4,3-b]pyridazine-3-carbaldehyde makes it an excellent precursor for synthesizing more complex heterocyclic compounds:

  • It serves as a building block in the synthesis of various biologically active molecules, enabling the development of new pharmaceuticals with tailored properties .

Case Studies

StudyCompoundActivityResult
Zhang et al.Triazole derivativesAntifungalSignificant activity against Candida species
Prakash et al.Dihydroindeno derivativesAntibacterialMIC values between 2–32 µg/mL against multiple strains
Luo et al.Thiadiazole derivativesAntifungalBest activity with 86% inhibition against P. piricola

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Ethyl [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylate
  • Structure : Carboxylate ester (-COOEt) at position 3.
  • Properties :
    • Greater hydrolytic stability compared to the aldehyde .
    • Reduced electrophilicity limits unwanted side reactions.
    • Used as an intermediate for amide or hydrazide derivatives .
  • Applications : Primarily employed in synthetic routes for antitumor and antithrombotic agents .
6-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl][1,2,4]Triazolo[4,3-b]pyridazine
  • Structure : Difluoroindazole and cyclopropyl pyrazole substituents.
  • Properties :
    • Fluorine atoms enhance metabolic stability and binding affinity via hydrophobic interactions .
    • Demonstrated tyrosine kinase inhibition (c-Met) with antineoplastic activity .
  • Applications : Investigated as a selective c-Met inhibitor for cancer therapy .

Core Heterocycle Modifications

Pyrazolo[4,3-b]pyridine Derivatives
  • Structure : Pyrazole fused to pyridine instead of triazole-pyridazine.
  • Properties :
    • Reduced nitrogen content alters electronic properties.
    • Reported applications include vasodilation and hypoglycemic activity .
  • Comparison : Less versatile in hydrogen bonding due to fewer nitrogen sites compared to triazolo-pyridazine .
Imidazo[1,2-a]pyridines and [1,2,4]Triazolo[1,5-a]pyridines
  • Structure : Varied fused heterocycles (imidazole or triazole with pyridine).
  • Properties :
    • Imidazo[1,2-a]pyridines exhibit improved solubility but lower thermal stability .
    • Triazolo[1,5-a]pyridines show comparable bioactivity but distinct metabolic pathways .

Biological Activity

[1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound comprises a fused triazole and pyridazine ring system, which contributes to its diverse pharmacological properties.

The biological activity of [1,2,4]triazolo[4,3-b]pyridazine-3-carbaldehyde is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit specific kinases involved in cell signaling pathways. This inhibition can suppress cancer cell proliferation and contribute to therapeutic effects against various diseases.

Anticancer Activity

Recent studies have highlighted the compound's potent anticancer properties. For example:

  • Antiproliferative Effects : A series of derivatives exhibited moderate to potent antiproliferative activity against several cancer cell lines. One notable derivative demonstrated IC50 values of 0.008 μM against A549 lung adenocarcinoma cells and 0.012 μM against HT-1080 fibrosarcoma cells, showcasing its potential as an effective anticancer agent .
  • Mechanism Insights : The compound has been found to disrupt tubulin polymerization, leading to cell cycle arrest at the G2/M phase in cancer cells. This mechanism is crucial for its effectiveness as a microtubule-targeting agent .

Antimicrobial Activity

In addition to its anticancer properties, [1,2,4]triazolo[4,3-b]pyridazine-3-carbaldehyde has shown promising antimicrobial activity:

  • Antimycobacterial Properties : Some derivatives have exhibited significant activity against Mycobacterium bovis BCG, indicating their potential in treating tuberculosis and related infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity:

  • Modification Studies : Research has demonstrated that altering substituents at specific positions on the triazolo-pyridazine scaffold can enhance potency. For instance, modifications leading to improved binding affinity at the colchicine site on microtubules have been explored .

Case Studies

Several case studies have documented the biological activity of [1,2,4]triazolo[4,3-b]pyridazine-3-carbaldehyde:

  • Study on Anticancer Activity : A study synthesized a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines and evaluated their antiproliferative effects against various cancer cell lines. The most active compound displayed IC50 values comparable to established chemotherapeutics .
  • Investigation of Antimicrobial Effects : Another study focused on the synthesis and evaluation of triazole derivatives for their antimycobacterial activity. The results indicated that certain modifications significantly enhanced their efficacy against Mycobacterium species .

Data Summary

The following table summarizes key findings related to the biological activity of [1,2,4]triazolo[4,3-b]pyridazine-3-carbaldehyde and its derivatives:

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AnticancerA549 (Lung adenocarcinoma)0.008
AnticancerHT-1080 (Fibrosarcoma)0.012
AntimycobacterialMycobacterium bovis BCGNot specified
AntiproliferativeVarious cancer cell linesModerate to potent

Q & A

Basic: What are the standard synthetic routes for [1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde, and how are reaction conditions optimized?

The synthesis typically involves annulation of a triazole ring onto a pyridazine precursor. A common method uses ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate as a starting material, followed by hydrolysis to yield the aldehyde . Key optimization parameters include:

  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in cyclization steps .
  • Catalysts : Lewis acids like ZnCl₂ may accelerate ring closure .
    Purification typically employs recrystallization or column chromatography using ethyl acetate/hexane mixtures .

Basic: How is the structural integrity of [1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde confirmed experimentally?

X-ray crystallography is the gold standard for confirming planar geometry and intramolecular interactions (e.g., C–H⋯N hydrogen bonds). For example, derivatives like 6-chloro-3-(3-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine show π–π stacking and dimerization in crystal lattices . Spectroscopic methods complement crystallography:

  • ¹H/¹³C NMR : Verify substituent positions via coupling patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm).
  • HRMS : Confirm molecular ion peaks with <2 ppm error .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for triazolopyridazine derivatives?

Contradictions often arise from off-target interactions or variable assay conditions. A systematic approach includes:

  • Dose-response profiling : Test compounds across a wide concentration range (e.g., 1 nM–100 µM) to identify true potency thresholds .
  • Selectivity panels : Screen against related kinases or receptors to rule out non-specific binding .
  • Computational docking : Use tools like AutoDock Vina to predict binding modes and rationalize discrepancies between predicted and observed activity .

Advanced: What experimental designs are suitable for evaluating the anti-senescence activity of [1,2,4]Triazolo[4,3-b]pyridazine derivatives?

Patent data suggests these derivatives target senescence-associated pathways (e.g., p16INK4a or SASP secretion) . Key methodologies include:

  • Cellular senescence models : Use stress-induced (e.g., H₂O₂-treated) fibroblasts or primary cells.
  • Biomarker quantification : Measure β-galactosidase activity via X-Gal staining or ELISA for IL-6/IL-8 .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated senescent cells .

Basic: What safety protocols are recommended for handling [1,2,4]Triazolo[4,3-b]pyridazine derivatives in the lab?

While specific hazards are often unclassified, general precautions include:

  • PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .
  • Waste disposal : Segregate halogenated waste (common in chloro-derivatives) for incineration .

Advanced: How can computational methods guide the optimization of [1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde derivatives for enhanced bioactivity?

  • QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity trends .
  • MD simulations : Assess binding stability with targets (e.g., kinases) over 100-ns trajectories to identify critical residue interactions .
  • ADMET prediction : Tools like SwissADME evaluate permeability and metabolic stability early in design .

Advanced: What strategies address low yield or purity in multi-step syntheses of triazolopyridazine derivatives?

  • Intermediate monitoring : Use TLC or LC-MS after each step to detect side-products (e.g., over-alkylation) .
  • Protecting groups : Temporarily shield reactive aldehyde or amine sites during heterocycle formation .
  • High-throughput screening : Test solvent/catalyst combinations (e.g., Pd/C vs. CuI) to maximize efficiency .

Basic: Which analytical techniques are critical for characterizing reaction intermediates in triazolopyridazine synthesis?

  • FT-IR : Track carbonyl (C=O) or amine (N–H) stretches during intermediate formation.
  • HPLC : Quantify purity of hydrazine or chlorinated precursors before cyclization .
  • Elemental analysis : Validate empirical formulas of novel intermediates .

Advanced: How can researchers validate hypothesized mechanisms of action for triazolopyridazine-based inhibitors?

  • Kinetic assays : Measure IC₅₀ shifts under varying ATP concentrations to confirm competitive/non-competitive inhibition .
  • CRISPR knockouts : Delete putative target genes (e.g., CDK4/6) to assess loss of compound efficacy .
  • SPR/BLI : Quantify binding affinities in real-time using surface plasmon resonance or bio-layer interferometry .

Advanced: What methodologies elucidate the photophysical properties of [1,2,4]Triazolo[4,3-b]pyridazine derivatives for material science applications?

  • UV-Vis spectroscopy : Identify π→π* transitions in the 250–400 nm range, influenced by substituent electronics .
  • Fluorescence quenching : Study interactions with electron-deficient analytes (e.g., nitroaromatics) .
  • DFT calculations : Predict HOMO/LUMO gaps and charge distribution patterns .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde
Reactant of Route 2
[1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde

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